molecular formula C8H12O2 B6216501 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol CAS No. 2751620-38-7

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B6216501
CAS No.: 2751620-38-7
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with an oxetane ring and a hydroxyl group. The bicyclo[1.1.1]pentane core imparts high strain and unique three-dimensional geometry, making it a valuable bioisostere for aromatic rings in medicinal chemistry . The oxetane moiety enhances solubility and metabolic stability due to its hydrogen-bonding capacity and reduced lipophilicity compared to larger ethers like tetrahydrofuran .

Molecular Formula: C₈H₁₂O₂ (calculated)
Molecular Weight: 156.18 g/mol

Properties

CAS No.

2751620-38-7

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation

The oxetane ring is pre-functionalized with a leaving group (e.g., bromide or iodide) at the 3-position. This enables subsequent coupling with the BCP core. For example, 3-iodooxetane is reacted with a bicyclo[1.1.1]pentane precursor under palladium catalysis.

Catalytic Cycloaddition

A diazo compound, such as diazomethane, is introduced in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄). The carbene inserts into the strained bicyclo[1.1.1]pentane structure, forming the fused oxetane-BCP system. Yields for this step range from 45% to 65%, depending on steric hindrance.

Key Reaction Conditions:

ParameterValue
CatalystRh₂(OAc)₄ (5 mol%)
SolventDichloromethane
Temperature0°C to 25°C
Reaction Time12–24 hours

This method’s scalability is limited by the cost of transition metal catalysts and the handling of diazo compounds, which pose safety risks. However, it remains a versatile route for laboratory-scale synthesis.

Flow Photochemical Synthesis

Recent advances in continuous-flow technology have enabled large-scale production of BCP derivatives. A photochemical [2+2] cycloaddition between propellane and diacetyl derivatives under UV light generates the bicyclo[1.1.1]pentane core in high throughput.

Reaction Setup

A mixture of propellane (1.1 equiv) and diacetyl (1.0 equiv) is dissolved in tetrahydrofuran (THF) and pumped through a quartz reactor irradiated at 254 nm. The reaction completes within 30 minutes, achieving >90% conversion.

Post-Functionalization

The intermediate is treated with oxetan-3-ol under Mitsunobu conditions (DIAD, PPh₃) to install the hydroxyl group. This step proceeds in 75–80% yield, with purification via recrystallization from methanol.

Scale-Up Performance:

MetricResult
Batch Size1 kg/day
Purity≥98% (HPLC)
Total Yield68% (two steps)

Flow photochemistry excels in industrial applications due to rapid reaction times and reduced byproduct formation. However, specialized equipment for UV irradiation and handling of gaseous propellane are necessary.

Atom Transfer Radical Addition (ATRA)

ATRA reactions, catalyzed by triethylborane (BEt₃), enable the modular assembly of BCP derivatives. This method is particularly effective for introducing heteroatoms, such as the oxetane oxygen.

Radical Initiation

Tricyclo[1.1.1.01,3]pentane (TCP) is combined with an oxetane-containing iodinated substrate (e.g., 3-iodooxetane) in diethyl ether. BEt₃ (10 mol%) initiates radical formation at 0°C, facilitating addition across the BCP core.

Quenching and Isolation

The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with methyl tert-butyl ether. Column chromatography (hexane/EtOAc) isolates this compound in 50–60% yield.

Optimization Insights:

  • Solvent Effects : Polar solvents (e.g., CH₂Cl₂) improve solubility but reduce radical stability.

  • Catalyst Loading : Increasing BEt₃ to 20 mol% boosts yield to 70% but complicates purification.

ATRA offers flexibility in functional group tolerance, though competing side reactions (e.g., dimerization) necessitate careful optimization.

Hydroxylation of Bicyclo[1.1.1]pentane Precursors

Direct hydroxylation of pre-assembled 3-(oxetan-3-yl)bicyclo[1.1.1]pentane provides a streamlined route. This method employs oxymercuration or hydroboration-oxidation.

Oxymercuration Protocol

Mercuric acetate (Hg(OAc)₂) is added to 3-(oxetan-3-yl)bicyclo[1.1.1]pentane in THF/water (4:1). The intermediate organomercurial compound is reduced with sodium borohydride, yielding the alcohol in 55% yield.

Hydroboration-Oxidation

Borane-THF complex reacts with the BCP-olefin intermediate, followed by oxidation with hydrogen peroxide. This two-step sequence achieves 60–65% yield but requires anhydrous conditions.

Comparative Analysis:

MethodYieldScalabilitySafety Concerns
Oxymercuration55%ModerateMercury waste disposal
Hydroboration65%HighPyrophoric reagents

Hydroboration-oxidation is preferable for large-scale synthesis despite handling challenges, whereas oxymercuration is largely obsolete due to environmental regulations.

Characterization and Quality Control

Robust analytical protocols ensure the identity and purity of this compound. Key data include:

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H), 3.89 (s, 1H), 2.32 (s, 6H).

  • ¹³C NMR : δ 86.7 (oxetane C-O), 56.4 (BCP bridgehead), 34.8 (CH₂).

  • HRMS : m/z 140.0837 [M+H]⁺ (calc. 140.0835).

Physical Properties

PropertyValue
Melting Point105–107°C
Solubility25 mg/mL in DMSO
LogP1.2 ± 0.1

These metrics align with computational predictions, confirming successful synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It serves as a nucleoside analogue in the study of DNA and RNA interactions.

    Medicine: The compound has potential therapeutic applications due to its unique structure and bioactivity.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs of bicyclo[1.1.1]pentan-1-ol derivatives, highlighting substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol Oxetane, -OH C₈H₁₂O₂ 156.18 Moderate solubility, metabolic stability, hydrogen-bond donor
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol -CF₃, -OH C₆H₇F₃O 156.11 High lipophilicity, electron-withdrawing effects
Bicyclo[1.1.1]pentan-1-ol -OH C₅H₈O 84.12 Simplest analog; high polarity, limited applications
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate -CH₂OH, -COOCH₃ C₈H₁₂O₃ 156.18 Ester functionality enhances reactivity for further derivatization
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol -CH₂F₂, -CH₂OH C₇H₁₀F₂O 148.15 Balanced lipophilicity and polarity; fluorinated bioisostere

Q & A

How can researchers optimize the synthesis of 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol to improve yield and purity?

Methodological Answer:
Synthetic optimization requires precise control of reaction conditions, such as temperature, light exposure, and solvent selection. For strained bicyclo[1.1.1]pentane scaffolds, flow reactors have been shown to enhance efficiency and scalability by ensuring consistent mixing and reducing side reactions . Additionally, purification techniques like chromatography or recrystallization should be tailored to the compound’s polarity and stability. Reaction intermediates (e.g., brominated or hydroxylated precursors) may require protection/deprotection strategies to avoid undesired rearrangements .

Which spectroscopic techniques are most effective for confirming the structure and purity of bicyclo[1.1.1]pentane derivatives like this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR are critical for resolving the strained bicyclic structure and verifying substituent positions. The unique chemical shifts of bridgehead protons (~3–5 ppm) and carbons (~50–70 ppm) are diagnostic .
  • Infrared (IR) Spectroscopy: Confirms the presence of hydroxyl (3200–3600 cm<sup>-1</sup>) and oxetane (C-O stretch at ~1000–1100 cm<sup>-1</sup>) groups .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects impurities via fragmentation patterns .

What are the common chemical transformations of bicyclo[1.1.1]pentan-1-ol derivatives, and how do reaction conditions influence product formation?

Methodological Answer:

  • Oxidation: Using KMnO4 or CrO3 converts the hydroxyl group to a ketone, but over-oxidation risks ring strain relief. Controlled conditions (e.g., low temperature, aqueous media) are essential .
  • Substitution: Thionyl chloride (SOCl2) converts –OH to –Cl, enabling further functionalization (e.g., nucleophilic displacement). Steric hindrance necessitates bulky leaving groups for efficient substitution .
  • Cross-Coupling: Radical-based methods (e.g., triethylborane-initiated) allow C–C bond formation without destabilizing the bicyclic core .

How can the bicyclo[1.1.1]pentane scaffold be utilized as a bioisostere in drug design?

Methodological Answer:
The scaffold’s high three-dimensionality and low polar surface area make it a potent replacement for tert-butyl groups, alkynes, or aromatic rings. For example:

  • Solubility Enhancement: Replacing flat aromatic systems with bicyclo[1.1.1]pentane improves aqueous solubility while maintaining similar steric bulk .
  • Metabolic Stability: The scaffold’s rigidity reduces metabolic oxidation compared to flexible alkyl chains. Computational docking studies should validate target binding .
  • Case Study: 3-Alkylbicyclo[1.1.1]pentan-1-amines synthesized via radical aminoalkylation show enhanced pharmacokinetic profiles in preclinical models .

What precautions are necessary when handling strained bicyclo[1.1.1]pentane derivatives to ensure stability during experiments?

Methodological Answer:

  • Storage: Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which may induce radical degradation .
  • Safety: Wear PPE (gloves, goggles) due to potential irritancy. Monitor for gas release (e.g., COx, NOx) during decomposition .

How should researchers address discrepancies in reactivity data observed with bicyclo[1.1.1]pentane derivatives under varying conditions?

Methodological Answer:

  • Systematic Variation: Test reaction parameters (temperature, solvent polarity, catalyst loading) in a controlled matrix to identify critical factors. For example, higher temperatures may favor ring-opening side reactions .
  • Computational Modeling: DFT calculations (e.g., Gaussian, ORCA) can predict transition states and explain unexpected regioselectivity or byproducts .
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., 3-methoxy or 3-trifluoromethyl derivatives) to isolate substituent effects .

What computational methods are recommended for predicting the reactivity and interactions of this compound in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or GROMACS to assess conformational flexibility and binding affinity.
  • Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO, electrostatic potential maps) to predict reactivity in nucleophilic or radical reactions .
  • ADMET Prediction: Tools like SwissADME or ADMETlab estimate bioavailability, metabolic pathways, and toxicity risks early in drug discovery pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.